Mn007

Description

BenchChem offers high-quality Mn007 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mn007 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23FN8S2 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

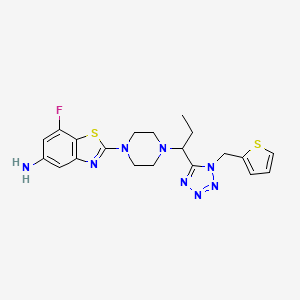

7-fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C20H23FN8S2/c1-2-17(19-24-25-26-29(19)12-14-4-3-9-30-14)27-5-7-28(8-6-27)20-23-16-11-13(22)10-15(21)18(16)31-20/h3-4,9-11,17H,2,5-8,12,22H2,1H3 |

InChI Key |

BPIQMMZHTSPWSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NN=NN1CC2=CC=CS2)N3CCN(CC3)C4=NC5=C(S4)C(=CC(=C5)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of MN-001 (Tipelukast) and MN-166 (Ibudilast)

This technical guide provides an in-depth overview of the mechanisms of action for two clinical-stage drug candidates from MediciNova, Inc.: MN-001 (tipelukast) and MN-166 (ibudilast). It is intended for researchers, scientists, and drug development professionals.

MN-001 (Tipelukast)

Overview: MN-001, also known as tipelukast, is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1][2] It was initially developed for asthma and is now being investigated for fibrotic diseases such as non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF).[1][2][3]

Molecular Mechanisms of Action

Tipelukast exerts its therapeutic effects through a multi-faceted approach, targeting several key pathways involved in inflammation and fibrosis.[1][2]

-

Leukotriene (LT) Receptor Antagonism: Tipelukast acts as an antagonist at leukotriene receptors, which blocks the pro-inflammatory and fibrotic signaling cascades mediated by leukotrienes.[1][2][4]

-

Phosphodiesterase (PDE) Inhibition: It inhibits phosphodiesterase enzymes, primarily PDE3 and PDE4.[1][2][4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects.

-

5-Lipoxygenase (5-LO) Inhibition: Tipelukast inhibits the 5-lipoxygenase enzyme, a key component in the synthesis of leukotrienes.[1][2][4] This upstream inhibition further reduces the production of these inflammatory mediators.

-

Phospholipase C (PLC) Inhibition: The compound has been shown to inhibit phospholipase C.[4][5]

-

Thromboxane A2 Receptor Antagonism: Tipelukast also demonstrates antagonism at the thromboxane A2 receptor.[4][5]

Downstream Cellular and Gene Expression Effects

The molecular activities of tipelukast translate into significant downstream effects on gene expression and cellular processes that contribute to its anti-fibrotic and anti-inflammatory profile.

-

Anti-Fibrotic Gene Regulation: MN-001 has been observed to down-regulate the expression of genes that are critical in the fibrotic process, including:

-

Anti-Inflammatory Gene Regulation: The compound also down-regulates the expression of genes involved in inflammatory cell recruitment and activation, such as:

Experimental Data

| Parameter | Finding | Experimental Model | Reference |

| Gene Expression | Significant down-regulation of MCP-1, CCR2, Collagen Type 1, and TIMP-1 mRNA | NASH mouse model | |

| Gene Expression | Significant down-regulation of TIMP-1 and LOXL2 | Advanced STAM™ mouse NASH-HCC model | |

| Histopathology | Significant reduction in NAFLD Activity Score (NAS) | STAM™ mouse NASH-HCC model | |

| Histopathology | Significant reduction in the percentage area of fibrosis | STAM™ mouse NASH-HCC model |

Signaling Pathway Diagram

Caption: Mechanism of action of MN-001 (tipelukast).

MN-166 (Ibudilast)

Overview: MN-166, also known as ibudilast, is an orally bioavailable small molecule that exhibits anti-inflammatory, anti-neuroinflammatory, and neuroprotective properties.[6][7] It is currently being investigated for neurological conditions such as amyotrophic lateral sclerosis (ALS) and progressive multiple sclerosis (MS).[8][9][10]

Molecular Mechanisms of Action

Ibudilast's mechanism is characterized by its broad activity on several key signaling molecules and pathways.

-

Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective inhibitor of phosphodiesterases, with notable activity against PDE4.[6][11] By inhibiting PDE4, ibudilast increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition: It inhibits the activity of MIF, a pro-inflammatory cytokine involved in the innate immune response.[6][11]

-

Toll-Like Receptor 4 (TLR4) Inhibition: Ibudilast acts as an antagonist of TLR4, a receptor that plays a crucial role in the activation of innate immunity and neuroinflammation.[11]

Downstream Cellular and Cytokine Effects

The primary molecular actions of ibudilast lead to significant modulation of glial cell activation and cytokine production, which are central to its neuroprotective effects.

-

Glial Cell Attenuation: Ibudilast has been shown to inhibit the activation of microglia and astrocytes, which are key mediators of neuroinflammation.[11]

-

Cytokine Modulation:

-

Inhibition of Pro-inflammatory Cytokines: It reduces the production of several pro-inflammatory cytokines, including:

-

Enhancement of Anti-inflammatory Cytokines: Ibudilast may increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12]

-

-

Neurotrophic Factor Upregulation: There is evidence to suggest that ibudilast enhances the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11]

Experimental Data

| Parameter | Finding | Experimental Model | Reference |

| Primary Endpoint | Slowed the rate of brain volume loss by 48% compared to placebo | Phase II (SPRINT-MS) in progressive MS | [8] |

| Cytokine Modulation | Reduces production of IL-1β, TNF-α, and IL-6 | Preclinical studies | [12] |

| Cytokine Modulation | Increases levels of IL-10 | Preclinical studies | [12] |

Signaling Pathway Diagram

Caption: Mechanism of action of MN-166 (ibudilast).

Experimental Protocols

Detailed experimental protocols for the cited studies are available in the primary literature. Key methodologies include:

-

In vitro enzyme inhibition assays: To determine the inhibitory activity of the compounds on specific molecular targets like phosphodiesterases and lipoxygenases.

-

Receptor binding assays: To assess the affinity and antagonist activity at specific receptors.

-

Cell-based assays: Using primary cells or cell lines (e.g., immune cells, glial cells) to measure the effects on intracellular signaling (e.g., cAMP levels) and cytokine production (e.g., ELISA, multiplex assays).

-

Gene expression analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure changes in mRNA levels of target genes in tissues from animal models.

-

Animal models of disease: Induction of fibrosis (e.g., NASH models) or neuroinflammation (e.g., experimental autoimmune encephalomyelitis for MS) in rodents to evaluate the in vivo efficacy of the compounds. Histopathological analysis of tissue samples is used to assess the extent of fibrosis or inflammation.

-

Clinical trials: Randomized, placebo-controlled studies in human subjects to evaluate safety, tolerability, and efficacy endpoints, including clinical scores, biomarkers, and imaging (e.g., MRI for brain volume changes in MS).[3]

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. medicinova.com [medicinova.com]

- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 4. medicinova.com [medicinova.com]

- 5. Tipelukast - MediciNova - AdisInsight [adisinsight.springer.com]

- 6. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ibudilast | MS Trust [mstrust.org.uk]

- 9. One of the few late-stage ALS contenders hits a critical juncture | PharmaVoice [pharmavoice.com]

- 10. MediciNova, Inc. Wins Contract Research and Development Innovation Award at BioTech Breakthrough Awards [quiverquant.com]

- 11. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

Unveiling Mn007: A Technical Guide to a Novel DNase Inhibitor Acting Through Molecular Aggregation

For Immediate Release

Kobe, Japan - Researchers have identified a novel small molecule, Mn007, that demonstrates potent inhibition of Deoxyribonuclease I (DNase I) through a unique mechanism of molecular aggregation. This discovery presents a promising new strategy for the development of therapeutics targeting diseases associated with high DNase activity, such as certain infectious diseases where pathogens degrade neutrophil extracellular traps (NETs) to evade the host's immune response. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of Mn007 for researchers, scientists, and drug development professionals.

Executive Summary

Mn007 has been identified as a potent inhibitor of bovine pancreatic DNase I and DNase secreted by Streptococcus pyogenes.[1][2][3] Unlike traditional enzyme inhibitors that bind to the active site, Mn007 functions by forming molecular aggregates at a critical concentration, which then interact with and inhibit the enzyme.[2][3] This novel mechanism offers specificity for DNases that are dependent on divalent metal ions.[2][3] The inhibitory activity of Mn007 has been quantified, and its potential therapeutic application in preventing the degradation of neutrophil extracellular traps (NETs) has been demonstrated, suggesting its utility in combating infections like Streptococcal Toxic Shock Syndrome (STSS).[2][3]

Quantitative Data Summary

The inhibitory potency of Mn007 and its derivatives against bovine pancreatic DNase I has been characterized by determining their half-maximal inhibitory concentration (IC50) and critical aggregation concentration (CAC). These values are crucial for understanding the structure-activity relationship and the role of molecular aggregation in the inhibitory mechanism.

| Compound | IC50 (μM) | Critical Aggregation Concentration (CAC) (μM) |

| Mn007 | 45 | 42.5 |

| Derivative 1 | 32 | 16.8 |

| Derivative 2 | 136 | 90.7 |

| Derivative 3 | 77 | 46.6 |

| Derivative 4 | > 90 | 177 |

| Derivative 5 | 32 | 19.6 |

Mechanism of Action: A Novel Approach to Enzyme Inhibition

The inhibitory action of Mn007 is contingent upon its self-assembly into molecular aggregates.[2][3] Below the CAC, Mn007 exists as monomers and exhibits no significant inhibitory activity. However, once the concentration surpasses the CAC, Mn007 molecules aggregate and these aggregates are responsible for the inhibition of DNase I.[2] This inhibition is specific to DNases that require divalent metal ions like Mg2+ and Ca2+ for their activity.[2][3] Mn007 aggregates do not inhibit other nucleases such as DNase II or RNase A.[2] The proposed mechanism involves the binding of the Mn007 aggregates to the DNase I enzyme, thereby preventing it from accessing its DNA substrate.[2]

Signaling Pathway and Therapeutic Rationale

In bacterial infections, particularly with pathogens like S. pyogenes, the secretion of DNase is a key virulence factor. This enzyme degrades the DNA scaffold of Neutrophil Extracellular Traps (NETs), which are a crucial component of the innate immune system's defense against microbes.[2][3] By inhibiting this bacterial DNase, Mn007 preserves the integrity of NETs, allowing them to effectively trap and kill bacteria. This mechanism forms the basis for the potential therapeutic use of Mn007 in treating conditions like STSS.[2][3]

Caption: Signaling pathway of Mn007-mediated DNase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are the key experimental protocols used in the discovery and characterization of Mn007.

DNase I Inhibition Assay using Agarose Gel Electrophoresis

This assay qualitatively assesses the ability of Mn007 to inhibit the degradation of plasmid DNA by DNase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris-HCl (pH 7.5) and 6 mM MgCl2.[2]

-

Addition of Inhibitor: Add varying concentrations of Mn007 to the reaction mixtures. A control reaction without Mn007 should be included.

-

Enzyme and Substrate Addition: Add bovine pancreatic DNase I to the reaction mixtures, followed by the addition of plasmid DNA (pDNA).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) and loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 2% agarose gel.[2] Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Intact pDNA will appear as distinct bands, while degraded DNA will appear as a smear. The reduction of the smear in the presence of Mn007 indicates inhibitory activity.[2]

Quantitative DNase I Inhibition Assay (Fluorescence-based)

This assay provides a quantitative measure of DNase I inhibition by monitoring the increase in fluorescence of a labeled DNA substrate upon cleavage.

-

Substrate Preparation: A 20-mer oligoDNA modified with fluorescein (FITC) at the 5' end is hybridized with its complementary strand containing a guanine-rich sequence at the 3' end. This hybridization quenches the fluorescence of FITC.[2]

-

Reaction Setup: In a 96-well plate, prepare the reaction buffer (100 mM Tris-HCl, pH 7.5, containing 6 mM Mg2+).

-

Inhibitor and Enzyme Addition: Add serial dilutions of Mn007 to the wells. Then, add a fixed concentration of bovine pancreatic DNase I (e.g., 0.1 μg/mL).[2]

-

Initiation of Reaction: Add the FITC-labeled DNA substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation/emission wavelengths appropriate for FITC) over time using a plate reader. As DNase I cleaves the substrate, the FITC is dequenched, leading to an increase in fluorescence.[2]

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the rates in the presence of Mn007 to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Mn007 concentration.[2]

Experimental and Discovery Workflow

The discovery of Mn007 as a DNase inhibitor followed a systematic workflow, from initial screening to mechanistic elucidation and potential therapeutic application.

Caption: Workflow for the discovery and characterization of Mn007.

Logical Relationship of Mn007's Inhibitory Mechanism

The inhibitory activity of Mn007 is directly linked to its physical state (monomer vs. aggregate), which is in turn dependent on its concentration relative to the CAC.

Caption: Logical flow of Mn007's concentration-dependent inhibition.

Conclusion

The discovery of Mn007 as a DNase inhibitor through molecular aggregation represents a significant advancement in the field of enzyme inhibition and drug discovery. This novel mechanism provides a platform for the development of a new class of therapeutics. The detailed data and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area. The potential of Mn007 and its derivatives to combat bacterial infections by preserving the innate immune response warrants continued investigation and preclinical evaluation.

References

Unlocking a Novel Therapeutic Avenue: The Molecular Aggregation Properties of Mn007

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule Mn007, also known as Mannan 007, has recently emerged as a compound of significant interest due to its unique mechanism of action in inhibiting DNA-cleaving enzymes, known as DNases.[1][2][3] This inhibition is not based on a direct molecular interaction in a one-to-one manner, but rather on a novel strategy involving molecular aggregation.[2][3][4] This technical guide provides a comprehensive overview of the molecular aggregation properties of Mn007, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

The Aggregation-Driven Inhibition of DNases by Mn007

The therapeutic potential of Mn007 lies in its ability to form aggregates that specifically inhibit DNases requiring divalent metal ions for their activity.[3][4] This is particularly relevant in the context of bacterial infections, such as those caused by Streptococcus pyogenes, which secretes a DNase to evade the host's immune response.[1][3][4] The bacteria use this enzyme to break down the DNA nets cast by white blood cells to trap pathogens.[1] By inhibiting this DNase, Mn007 aggregates can help the immune system to effectively control the bacterial growth.[1][3]

The inhibitory action of Mn007 is directly linked to its concentration-dependent aggregation. Below a certain concentration, Mn007 exists as individual molecules and shows no inhibitory effect. However, once the concentration reaches a critical point, the molecules self-assemble into aggregates, which are the active form of the inhibitor.[4][5]

Quantitative Aggregation Properties of Mn007 and Its Derivatives

The aggregation behavior of Mn007 and its derivatives has been characterized primarily by determining their Critical Aggregation Concentration (CAC). The CAC is the concentration at which the formation of aggregates begins. This has been measured using light-scattering techniques.[2][5] The inhibitory activity of these compounds against DNase I correlates with their CAC values.[2]

| Compound | Critical Aggregation Concentration (CAC) (μM) |

| Mn007 | 42.5 |

| Derivative 1 | 16.8 |

| Derivative 2 | 90.7 |

| Derivative 3 | 46.6 |

| Derivative 4 | 177 |

| Derivative 5 | 19.6 |

Table 1: Critical Aggregation Concentration (CAC) of Mn007 and its derivatives as determined by light-scattering measurements.[2]

Experimental Protocols

Determination of Critical Aggregation Concentration (CAC)

The CAC of Mn007 and its derivatives is determined by monitoring the light-scattering intensity of solutions with increasing concentrations of the compound.

Methodology:

-

Prepare a series of solutions of Mn007 or its derivatives in the appropriate buffer (e.g., the reaction buffer for the DNase activity assay).

-

The concentrations should span a range expected to include the CAC.

-

Measure the light-scattering intensity of each solution using a suitable spectrophotometer or a dedicated light scattering instrument.

-

Plot the light-scattering intensity as a function of the compound's concentration.

-

The CAC is determined as the concentration at which a sharp increase in light-scattering intensity is observed, indicating the formation of aggregates.[3][5]

DNase Inhibition Assay

The inhibitory effect of Mn007 on DNase activity can be assessed using a variety of methods, including agarose gel electrophoresis and fluorescence-based assays.

Methodology using FITC-modified DNA:

-

Prepare a reaction mixture containing the DNase enzyme (e.g., bovine pancreatic DNase I), FITC-modified DNA as a substrate, and the appropriate buffer containing divalent metal ions (e.g., Mg²⁺).

-

Add Mn007 at various concentrations to the reaction mixture. A control reaction without Mn007 should also be prepared.

-

Incubate the reactions at the optimal temperature for the DNase enzyme.

-

Monitor the degradation of the FITC-modified DNA over time by measuring the increase in fluorescence. The degradation of the DNA substrate by DNase leads to an increase in fluorescence.

-

The inhibitory activity of Mn007 is determined by the reduction in the rate of fluorescence increase in the presence of the compound compared to the control.[4][5]

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of Mn007 and the experimental workflow for assessing its aggregation and inhibitory properties.

Caption: Mechanism of Mn007 aggregation and DNase inhibition.

Caption: Experimental workflow for analyzing Mn007.

Conclusion and Future Directions

The discovery of Mn007 and its aggregation-dependent inhibitory mechanism represents a paradigm shift in the development of enzyme inhibitors.[1] This novel approach opens up new avenues for drug discovery, particularly for targets that have been challenging to address with traditional small molecule inhibitors.[3][4] Further research is needed to fully understand the molecular interactions between Mn007 aggregates and DNase enzymes.[1] Elucidating the precise structure of the aggregates and their binding mode to the enzyme will be crucial for optimizing the therapeutic potential of this new class of inhibitors. The exploration of molecular aggregation as a drug discovery strategy holds immense promise for the development of innovative therapies for a wide range of diseases.[3]

References

Navigating the Metal Maze: A Technical Guide to Manganese Homeostasis and the Emergent Role of Mn007 in Streptococcus pyogenes Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of manganese homeostasis in Streptococcus pyogenes and clarifying the function of the novel DNase inhibitor, Mn007.

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, from pharyngitis to life-threatening invasive conditions like necrotizing fasciitis and toxic shock syndrome. The bacterium's ability to survive and proliferate within its human host is intricately linked to its capacity to acquire essential nutrients, including transition metals like manganese. This guide provides an in-depth exploration of the molecular mechanisms governing manganese homeostasis in S. pyogenes and introduces a novel therapeutic avenue involving the small molecule inhibitor Mn007.

It is crucial to first address a point of potential confusion: "Mn007" is not a manganese transporter. The "Mn" prefix is coincidental. Mn007 is a recently identified small molecule that inhibits DNases secreted by S. pyogenes, representing a distinct area of research from the core topic of manganese transport and homeostasis. This guide will first elucidate the function of Mn007 before delving into the established systems of manganese regulation in GAS.

Part 1: Mn007 - A Novel Inhibitor of Streptococcus pyogenes DNases

Recent research has identified a small molecule, Mn007, as a potent inhibitor of DNase I.[1] This inhibitory action is not based on direct binding to the enzyme's active site in a traditional manner. Instead, Mn007 functions through a novel mechanism of molecular aggregation.[2][3]

Mechanism of Action

Mn007 molecules form aggregates that then interact with and inhibit DNases that require divalent metal ions for their activity.[2] This mode of inhibition is specific, as Mn007 aggregates have been shown not to inhibit other enzymes such as α-mannosidase, β-glucosidase, horseradish peroxidase, or glucose oxidase. The inhibitory effect is observed at concentrations where Mn007 begins to form these aggregates.[4]

Therapeutic Potential

S. pyogenes secretes DNases as a key virulence factor. These enzymes degrade the DNA matrix of Neutrophil Extracellular Traps (NETs), a crucial component of the innate immune response designed to trap and kill pathogens.[5] By inhibiting these DNases, Mn007 has the potential to enhance the host's ability to control S. pyogenes infections. In laboratory studies, Mn007 has been shown to suppress the growth of S. pyogenes in human whole blood.[2][6]

Quantitative Data: Mn007 DNase Inhibition

| Compound | Target Enzyme | IC50 | Method | Reference |

| Mn007 | Bovine Pancreatic DNase I | 45 µM | Fluorescence-based DNA degradation assay | [1][2][6] |

| Mn007 | S. pyogenes secreted DNase | Concentration-dependent inhibition | Agarose gel electrophoresis of plasmid DNA | [2] |

Experimental Protocol: DNase Inhibition Assay

A detailed protocol for assessing the inhibitory activity of Mn007 on DNase activity is as follows:

-

Preparation of Reagents:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5) containing 6 mM Mg²⁺.

-

Substrate: Plasmid DNA (pDNA) or FITC-labeled double-stranded DNA.

-

Enzyme: Bovine pancreatic DNase I or culture supernatant from S. pyogenes.

-

Inhibitor: Mn007 dissolved in an appropriate solvent.

-

-

Assay Procedure (Gel-based):

-

In a microcentrifuge tube, combine the reaction buffer, pDNA, and varying concentrations of Mn007.

-

Initiate the reaction by adding DNase I.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a chelating agent like EDTA.

-

Analyze the degradation of pDNA by agarose gel electrophoresis. A reduction in the smearing of pDNA bands indicates inhibition.[2]

-

-

Assay Procedure (Fluorescence-based):

-

In a microplate, combine the reaction buffer, FITC-labeled dsDNA, and varying concentrations of Mn007.

-

Initiate the reaction by adding DNase I.

-

Monitor the increase in fluorescence over time using a plate reader. The degradation of the FITC-labeled DNA leads to an increase in fluorescence.

-

Calculate the percentage of inhibition at each Mn007 concentration to determine the IC50 value.[2]

-

Part 2: The Core Machinery of Manganese Homeostasis in Streptococcus pyogenes

Manganese is an essential cofactor for numerous enzymes in S. pyogenes, playing a critical role in oxidative stress resistance and overall virulence. The bacterium has evolved sophisticated systems to acquire manganese from the host environment while avoiding the toxic effects of excess intracellular manganese. This homeostasis is primarily maintained by the MtsABC uptake transporter, the MntE efflux pump, and the MtsR transcriptional regulator.

MtsABC: The High-Affinity Manganese Importer

MtsABC is an ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of manganese.[7] It is also implicated in the transport of iron.[7][8] The system consists of three components:

-

MtsA: A lipoprotein that binds manganese (and iron) with high affinity at the cell surface.[9]

-

MtsB: An ATPase that provides the energy for transport.

-

MtsC: A transmembrane permease that forms the channel for manganese translocation across the cell membrane.

The MtsABC system is crucial for S. pyogenes survival, particularly in metal-depleted environments and under conditions of oxidative stress.[7] Mutants lacking a functional MtsABC transporter exhibit impaired growth and a significant reduction in virulence in animal models of infection.[7][8]

MntE: The Manganese Efflux Pump

To counteract the potential for manganese toxicity, S. pyogenes utilizes the MntE efflux pump. MntE is a member of the cation diffusion facilitator (CDF) family of transporters and is specific for manganese.[10] Its expression is induced by high concentrations of manganese.[10] Deletion of the mntE gene results in increased sensitivity to manganese and can impact virulence, highlighting the importance of tightly controlled intracellular manganese levels.[10][11]

MtsR: The Master Regulator of Manganese Homeostasis

The expression of the mtsABC operon is under the control of the transcriptional repressor MtsR. MtsR is a DtxR family metalloregulator that senses intracellular manganese concentrations. When manganese levels are sufficient, MtsR binds to manganese, which promotes its binding to the promoter region of the mtsABC operon, thereby repressing transcription. Conversely, under manganese-limiting conditions, manganese dissociates from MtsR, leading to its release from the DNA and the subsequent expression of the MtsABC transporter to scavenge for available manganese.

Signaling Pathway and Regulatory Logic

The interplay between MtsR, MtsABC, and MntE forms a tightly regulated circuit to maintain manganese homeostasis.

Caption: Regulatory circuit of manganese homeostasis in S. pyogenes.

Quantitative Data: Manganese Transport and Virulence

| System Component | Function | Quantitative Observation | Reference |

| MtsABC | Manganese/Iron Uptake | A mtsABC mutant showed a >90% reduction in ⁵⁴Mn accumulation. | [7][8] |

| MtsABC | Virulence | A mtsABC mutant showed a ≈30-fold reduction in virulence in a mouse model. | [7] |

| MntE | Manganese Efflux | A mntE mutant showed growth inhibition at increasing manganese concentrations. | [10] |

| MntE | Gene Expression | mntE expression is increased 2-fold in the presence of 1 mM manganese. | [10] |

Experimental Protocols

A common method for creating gene-specific mutants in S. pyogenes is through allelic exchange or insertional inactivation.

-

Plasmid Construction:

-

Amplify the upstream and downstream flanking regions of the target gene (e.g., mtsC or mntE) by PCR.

-

Clone these fragments into a suicide or temperature-sensitive shuttle vector containing a selectable antibiotic resistance marker.

-

Transform the resulting plasmid into E. coli for propagation.

-

-

Transformation of S. pyogenes:

-

Prepare electrocompetent S. pyogenes cells.

-

Transform the cells with the constructed plasmid by electroporation.

-

Select for transformants on agar plates containing the appropriate antibiotic at a permissive temperature (for temperature-sensitive vectors).

-

-

Allelic Exchange:

-

Grow the transformants under conditions that select for chromosomal integration of the plasmid (e.g., shifting to a non-permissive temperature).

-

Select for colonies that have undergone a double-crossover event, resulting in the replacement of the wild-type gene with the mutated version.

-

Confirm the gene deletion or insertion by PCR and sequencing.[12][13]

-

-

Bacterial Growth:

-

Grow wild-type and mutant S. pyogenes strains in a chemically defined, metal-depleted medium to the mid-logarithmic phase.

-

-

Radiolabeled Metal Incubation:

-

Harvest the cells by centrifugation, wash with a metal-free buffer, and resuspend in the same buffer.

-

Add a radiolabeled metal, such as ⁵⁴Mn, to the cell suspension.

-

Incubate for a defined period at 37°C.

-

-

Measurement of Uptake:

-

Bacterial Preparation:

-

Grow wild-type and mutant S. pyogenes strains to the mid-logarithmic phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration.

-

-

Infection:

-

Inject a defined dose of the bacterial suspension into mice via a relevant route of infection (e.g., subcutaneous, intraperitoneal, or intravenous).

-

-

Monitoring and Endpoint:

-

Monitor the mice for signs of illness and mortality over a set period.

-

At the experimental endpoint, euthanize the mice and collect relevant tissues (e.g., spleen, liver, blood) for bacterial enumeration by plating serial dilutions.

-

Compare the bacterial burden and survival rates between mice infected with the wild-type and mutant strains to assess the role of the gene in virulence.[7][10][11]

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing manganese transporter function.

Conclusion

The study of manganese homeostasis in Streptococcus pyogenes is a vibrant field that continues to uncover critical aspects of bacterial pathogenesis. The MtsABC and MntE transport systems, under the control of the MtsR regulator, represent key targets for the development of novel antimicrobial strategies. Disrupting the bacterium's ability to maintain manganese balance could severely impair its virulence. Furthermore, the discovery of Mn007 as a DNase inhibitor opens up a new front in the battle against S. pyogenes, targeting its ability to evade the host's innate immune defenses. Continued research into these areas holds significant promise for the development of new therapeutics to combat the diverse diseases caused by this formidable pathogen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Aggregation Strategy for Inhibiting DNases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clumps of this molecule inhibit strepâs DNA-cleaving enzymes | Kobe University News site [kobe-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. The DNases of pathogenic Lancefield streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MtsABC Is Important for Manganese and Iron Transport, Oxidative Stress Resistance, and Virulence of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MtsABC is important for manganese and iron transport, oxidative stress resistance, and virulence of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of a Streptococcus pyogenes ABC transporter with multiple specificity for metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Manganese Homeostasis in Group A Streptococcus Is Critical for Resistance to Oxidative Stress and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Managing Manganese: The Role of Manganese Homeostasis in Streptococcal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese uptake by MtsABC contributes to the pathogenesis of human pathogen group A streptococcus by resisting host nutritional immune defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Manipulation of Streptococcus pyogenes (The Group A Streptococcus, GAS) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Mn-07 Manganese Oxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies conducted on the manganese oxide nanoparticle designated as Mn-07. The data and protocols summarized herein are derived from a pivotal study investigating the biological impact of various commercially available Mn2O3 nanoparticles. This document is intended to serve as a core resource for researchers and professionals in the fields of nanotoxicology, materials science, and drug development, offering detailed experimental methodologies, structured quantitative data, and visual representations of key experimental and biological pathways.

Core Findings on Mn-07 Cytotoxicity

Preliminary assessments reveal that Mn-07, a formulation of manganese oxide nanoparticles, exhibits cytotoxic effects against multiple mammalian cell lines. The observed toxicity is correlated with the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of Mn-07 were evaluated across three distinct cell lines: A549 (human lung carcinoma), HepG2 (human liver carcinoma), and J774A.1 (mouse macrophage). The primary endpoint for cytotoxicity was cell viability, assessed at multiple time points and concentrations using the MTT assay.

Table 1: Cell Viability (MTT Assay) of A549 Cells Exposed to Mn-07

| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 2.5 | ~100 | ~95 | ~90 |

| 12.5 | ~90 | ~85 | ~80 |

| 25 | ~85 | ~75 | ~70 |

| 125 | ~70 | ~60 | ~55 |

| 250 | ~60 | ~50 | ~45 |

Table 2: Cell Viability (MTT Assay) of HepG2 Cells Exposed to Mn-07

| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 2.5 | ~100 | ~100 | ~98 |

| 12.5 | ~100 | ~98 | ~95 |

| 25 | ~95 | ~90 | ~88 |

| 125 | ~85 | ~75 | ~70 |

| 250 | ~75 | ~65 | ~60 |

Table 3: Cell Viability (MTT Assay) of J774A.1 Cells Exposed to Mn-07

| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 2.5 | ~95 | ~90 | ~85 |

| 12.5 | ~85 | ~75 | ~70 |

| 25 | ~75 | ~65 | ~60 |

| 125 | ~55 | ~45 | ~40 |

| 250 | ~40 | ~30 | ~25 |

Table 4: Reactive Oxygen Species (ROS) Production and Caspase Activation

| Cell Line | Assay | Endpoint | Result for Mn-07 |

| HepG2 | DCFDA | ROS Production | High ROS Production[1] |

| A549, HepG2, J774A.1 | Caspase Assay | Caspase-3 Activation | Activation Observed[1] |

| A549, HepG2, J774A.1 | Caspase Assay | Caspase-1 Activation | No Activation Observed[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary study.[1]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

-

Cell Seeding: Cells (A549, HepG2, or J774A.1) were seeded into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL per well) and incubated for 24 hours.

-

Nanoparticle Preparation: Mn-07 nanoparticle suspensions were prepared at concentrations ranging from 5 µg/mL to 500 µg/mL in a 1:1 mixture of water and cell culture medium.

-

Cell Treatment: After 24 hours of incubation, 100 µL of the nanoparticle dilutions were added to the wells, resulting in final concentrations from 2.5 µg/mL to 250 µg/mL.

-

Incubation: The plates were incubated for 24, 48, or 72 hours.

-

MTT Addition: Following the treatment incubation, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well. The plates were then incubated for an additional 4 hours.

-

Solubilization: The MTT-containing medium was removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to untreated control cells.

DCFDA Reactive Oxygen Species (ROS) Assay

The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

-

Cell Seeding: Cells were plated in 96-well plates with clear bottoms and black walls and incubated for 24 hours.

-

DCFDA Loading: The cell medium was aspirated, and the cells were washed with 100 µL of DCFDA buffer. Subsequently, 100 µL of DCFDA solution was added to each well, and the plates were incubated for 45 minutes at 37°C.

-

Nanoparticle Treatment: After incubation, the DCFDA solution was removed, and the cells were treated with Mn-07 nanoparticle suspensions at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Caspase Activity Assay

Caspase activity assays are used to measure the activation of key enzymes in the apoptotic pathway.

-

Cell Treatment: Cells were treated with Mn-07 nanoparticles for a specified period.

-

Cell Lysis: Following treatment, cells were harvested and lysed to release intracellular contents.

-

Substrate Addition: A specific colorimetric substrate for either caspase-3 (DEVD-pNA) or caspase-1 was added to the cell lysates.

-

Incubation and Measurement: The mixture was incubated to allow the activated caspases to cleave the substrate, releasing a chromophore (p-nitroaniline). The absorbance was then measured at 405 nm. The level of caspase activity is directly proportional to the color intensity.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing Mn-07 cytotoxicity.

Proposed Signaling Pathway for Mn-07 Induced Cytotoxicity

Caption: Mn-07 induced cell death pathway.

References

The Potential of Mn007 for Fukuyama Congenital Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukuyama Congenital Muscular Dystrophy (FCMD) is a severe, autosomal recessive disorder characterized by a combination of congenital muscular dystrophy, cobblestone lissencephaly, and eye abnormalities.[1] It is one of the most common autosomal recessive disorders in the Japanese population.[2] The disease is caused by mutations in the FKTN gene, which encodes a protein called fukutin.[3] These mutations lead to the abnormal glycosylation of α-dystroglycan (α-DG), a crucial protein for maintaining the structural integrity of muscle fibers and for neuronal migration in the developing brain.[4][5] Currently, there is no cure for FCMD.[4] This technical guide explores the preclinical evidence for Mn007 (also known as Mannan-007), a small molecule that has shown promise in addressing the core molecular defect in FCMD. Preclinical studies using patient-derived induced pluripotent stem cell (iPSC) models have demonstrated the potential of Mn007 to restore functional α-dystroglycan glycosylation and ameliorate key pathological features of the disease.[4]

Introduction to Fukuyama Congenital Muscular Dystrophy

FCMD is a devastating neuromuscular disorder with its onset in early infancy.[1] Clinical manifestations include hypotonia, generalized muscle weakness, severe intellectual disability, seizures, and a shortened lifespan.[1][5] The underlying pathology is linked to mutations in the FKTN gene, with a 3-kb retrotransposon insertion in the 3' untranslated region being the most common founder mutation in Japan.[2] The FKTN gene product, fukutin, is a putative glycosyltransferase residing in the Golgi apparatus that is essential for the proper O-mannosyl glycosylation of α-dystroglycan.[6]

α-dystroglycan is a central component of the dystrophin-glycoprotein complex (DGC), which forms a critical link between the extracellular matrix (ECM) and the intracellular cytoskeleton in muscle and brain.[4] This linkage is vital for sarcolemmal stability and for guiding neuronal migration during corticogenesis. In FCMD, the defective fukutin protein leads to hypoglycosylation of α-dystroglycan, impairing its ability to bind to laminin and other ECM proteins.[4] This disruption is the primary cause of muscle cell membrane instability and the disorganized cortical layering seen in the brains of FCMD patients.

Mn007: A Potential Therapeutic Agent

Mn007 is a basic polycyclic compound that has been identified as a potential therapeutic agent for FCMD.[4] Research by Taniguchi-Ikeda and colleagues, published in iScience in 2021, has provided the first evidence of its efficacy in human cell-based models of the disease.[4] The central hypothesis behind the therapeutic potential of Mn007 is its ability to promote the multi-step process of α-dystroglycan glycosylation, thereby compensating for the functional deficit of fukutin.[4]

Mechanism of Action

The precise mechanism by which Mn007 promotes α-dystroglycan glycosylation is still under investigation. However, it is hypothesized to act as a pharmacological chaperone or to modulate the activity of other glycosyltransferases in the pathway to bypass the defect caused by the mutated fukutin. The restoration of the glycan chains on α-dystroglycan re-establishes its function as an ECM receptor, which is critical for both muscle and brain development.

Preclinical Data for Mn007 in FCMD Models

The primary evidence for the potential of Mn007 in FCMD comes from a study utilizing iPSCs from an FCMD patient. These iPSCs were differentiated into skeletal muscle cells and cerebral organoids to model the key aspects of the disease pathology.[4]

Restoration of α-Dystroglycan Glycosylation

Treatment with Mn007 demonstrated a significant restoration of α-dystroglycan glycosylation in both the skeletal muscle and cerebral organoid models of FCMD. This was primarily assessed by Western blot analysis using the IIH6 antibody, which specifically recognizes the functionally glycosylated form of α-dystroglycan.

| Model System | Treatment | Outcome Measure | Result | Reference |

| FCMD-iPSC derived Skeletal Muscle | 1 µM Mn007 for 14 days | IIH6-reactive α-DG band intensity (Western Blot) | Significant increase compared to untreated FCMD cells | [4] |

| FCMD-iPSC derived Cerebral Organoids | 1 µM Mn007 from day 43 to 57 | IIH6-reactive α-DG band intensity (Western Blot) | Notable restoration of the glycosylated α-DG band | [4] |

Amelioration of Neuropathological Phenotypes in Cerebral Organoids

A key feature of FCMD is the disruption of neuronal migration, leading to a disorganized cortical plate. In the FCMD cerebral organoid model, this was recapitulated as abnormal radial glial fiber architecture and misaligned neurons. Treatment with Mn007 led to a partial rescue of these defects.

| Model System | Treatment | Outcome Measure | Result | Reference |

| FCMD-iPSC derived Cerebral Organoids | 1 µM Mn007 from day 43 to 57 | Radial Glial Fiber Alignment (Immunofluorescence) | Partial improvement in the radial glial scaffold | [4] |

| FCMD-iPSC derived Cerebral Organoids | 1 µM Mn007 from day 43 to 57 | Neuronal Positioning (Immunofluorescence) | Partial correction of neuronal migration defects, with fewer misaligned neurons | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Mn007 for FCMD.

Generation of FCMD-iPSC Derived Cerebral Organoids

This protocol is based on the methods described by Taniguchi-Ikeda et al. (2021).

-

iPSC Culture: FCMD patient-derived iPSCs are maintained on a feeder layer of mouse embryonic fibroblasts (MEFs) in standard iPSC medium.

-

Embryoid Body (EB) Formation: iPSC colonies are detached and cultured in suspension in low-attachment plates to form EBs.

-

Neural Induction: EBs are cultured in a neural induction medium for several days.

-

Matrigel Embedding: The resulting neurospheres are embedded in Matrigel droplets and transferred to a spinning bioreactor for further differentiation.

-

Cerebral Organoid Maturation: Organoids are maintained in a final differentiation medium, with medium changes every 2-3 days, for at least 60 days to allow for the development of cortical structures.

Mn007 Treatment of Cerebral Organoids

-

Treatment Initiation: On day 43 of differentiation, Mn007 is added to the culture medium at a final concentration of 1 µM.

-

Treatment Duration: The organoids are cultured in the presence of Mn007 for 14 days, with the medium containing Mn007 being replaced every 2-3 days.

-

Sample Collection: On day 57, the organoids are harvested for analysis.

Western Blot Analysis of α-Dystroglycan Glycosylation

-

Protein Extraction: Cerebral organoids or skeletal muscle cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 3-15% gradient gel.

-

Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with the primary antibody, mouse anti-α-dystroglycan (clone IIH6), which recognizes the functionally glycosylated epitope. A primary antibody against β-dystroglycan is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software.

Immunofluorescence Staining and Analysis of Neuronal Migration in Cerebral Organoids

-

Fixation and Sectioning: Cerebral organoids are fixed in 4% paraformaldehyde, cryoprotected in sucrose, embedded in OCT compound, and sectioned using a cryostat.

-

Immunostaining: Sections are permeabilized, blocked, and then incubated with primary antibodies against neuronal markers (e.g., TBR1 for deep-layer neurons) and radial glia markers (e.g., SOX2).

-

Fluorescent Labeling: Sections are incubated with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Imaging: Images are acquired using a confocal microscope.

-

Analysis of Neuronal Migration: The distribution and alignment of neurons relative to the ventricular zone-like structures are analyzed to assess the degree of neuronal migration. The percentage of misaligned neurons is quantified.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway in FCMD and the therapeutic intervention point of Mn007.

Experimental Workflow

Caption: Experimental workflow for evaluating the efficacy of Mn007 in FCMD iPSC-derived models.

Conclusion and Future Directions

The preclinical data for Mn007 provides a promising proof-of-concept for a small molecule-based therapy for Fukuyama Congenital Muscular Dystrophy. By targeting the core molecular defect of impaired α-dystroglycan glycosylation, Mn007 has demonstrated the ability to restore protein function and ameliorate key disease phenotypes in patient-derived cell models.[4]

Further research is warranted to elucidate the precise mechanism of action of Mn007 and to evaluate its efficacy and safety in animal models of FCMD. Pharmacokinetic and pharmacodynamic studies will be crucial to determine the optimal dosing and delivery strategies. Given its ability to cross the blood-brain barrier, as suggested by its potential for prenatal treatment, Mn007 holds significant promise for addressing both the muscular and neurological aspects of this devastating disease.[4] The development of Mn007 and similar compounds represents a significant step forward in the quest for a viable treatment for FCMD and other dystroglycanopathies.

References

- 1. Fukutin-Related Protein: from Pathology to Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. medlink.com [medlink.com]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular binding of fukutin and alpha-dystroglycan: relation to glycosylation of alpha-dystroglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FKTN gene: MedlinePlus Genetics [medlineplus.gov]

Unraveling the Novelty of Mn007: An In-depth Technical Guide on a New Paradigm of Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A novel small molecule, Mn007, presents a paradigm shift in enzyme inhibition with its unique mechanism of action against deoxyribonucleases (DNases). Initially investigated for Fukuyama-type congenital muscular dystrophy (FCMD), Mn007 was serendipitously discovered to inhibit DNase I through a process of molecular aggregation. This whitepaper provides a comprehensive technical overview of the core findings related to Mn007's inhibitory activity. It details the quantitative data, experimental methodologies, and the unique inhibitory mechanism, offering valuable insights for researchers and professionals in drug development.

Introduction: A New Frontier in Enzyme Inhibition

The discovery of enzyme inhibitors has been a cornerstone of modern medicine, leading to the development of targeted therapies for a multitude of diseases.[1] The conventional model of enzyme inhibition involves a direct, molecule-to-molecule interaction between the inhibitor and the enzyme's active site.[1] However, the small molecule Mn007 challenges this dogma by introducing a novel mechanism: inhibition via molecular aggregation.[2]

Mn007's inhibitory properties were first observed against bovine pancreatic DNase I.[2] This inhibition is not only potent but also highly specific to DNases that are dependent on divalent metal ions for their activity.[2] This unique characteristic opens up new avenues for therapeutic intervention, particularly in diseases where DNase activity is implicated, such as infections with Streptococcus pyogenes.[2]

Quantitative Analysis of Mn007 Inhibition

The inhibitory potency of Mn007 and its derivatives has been quantified through various assays. The half-maximal inhibitory concentration (IC50) and the critical aggregation concentration (CAC) are key parameters in understanding the efficacy and mechanism of these compounds.

| Compound | Target Enzyme | IC50 (µM) | Critical Aggregation Concentration (CAC) (µM) | Reference |

| Mn007 | Bovine Pancreatic DNase I | 45 | 42.5 | [3][4] |

| Compound 1 | Bovine Pancreatic DNase I | 32 | 16.8 | [4] |

| Compound 2 | Bovine Pancreatic DNase I | 136 | 90.7 | [4] |

| Compound 3 | Bovine Pancreatic DNase I | 77 | 46.6 | [4] |

| Compound 5 | Bovine Pancreatic DNase I | 32 | 19.6 | [4] |

| Organism | Experimental Condition | Effect of Mn007 | Reference |

| Streptococcus pyogenes | Culture in human whole blood (60 min) | 13% decrease in bacterial number (compared to a 56% increase in the absence of Mn007) | [5] |

The Novel Mechanism of Inhibition: A Visual Explanation

The inhibitory action of Mn007 is intrinsically linked to its ability to form molecular aggregates. Below a critical concentration, Mn007 exists as monomers and does not exhibit significant inhibitory activity. However, as the concentration surpasses the CAC, Mn007 molecules self-assemble into aggregates, which are the active inhibitory species that bind to and inhibit DNase I.

Caption: Mechanism of Mn007-mediated DNase I inhibition.

Experimental Protocols

DNase I Inhibition Assay (Agarose Gel Electrophoresis)

This protocol is used to qualitatively assess the inhibition of DNase I activity by observing the degradation of plasmid DNA.

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), Mg²⁺ ions (6 mM), and plasmid DNA (pDNA).[2]

-

Inhibitor Addition: Add varying concentrations of Mn007 to the reaction mixtures. A control reaction without Mn007 is included.

-

Enzyme Addition: Initiate the reaction by adding bovine pancreatic DNase I to each mixture.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10 minutes).[6]

-

Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 5 mM.[6]

-

Analysis: Analyze the reaction products by 2% agarose gel electrophoresis.[7] The degradation of pDNA will result in smear bands, while the inhibition of DNase I will preserve the intact pDNA bands.[2]

DNase I Inhibition Assay (Fluorescence-based)

This quantitative assay measures DNase I activity by monitoring the increase in fluorescence of a labeled DNA substrate.

-

Substrate Preparation: Utilize a fluorescently labeled oligoDNA substrate. A common substrate is an oligoDNA modified with FITC at the 5' end, which is quenched by a guanine-rich complementary strand.[2]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the fluorescent DNA substrate in a suitable buffer (e.g., Tris-HCl with Mg²⁺ and Ca²⁺).[2]

-

Inhibitor Addition: Add a serial dilution of Mn007 to the wells.

-

Enzyme Addition: Add DNase I (e.g., 0.1 μg/mL) to initiate the reaction.[2]

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the DNA substrate by DNase I separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction for each Mn007 concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Caption: Workflow for DNase I inhibition assays.

Therapeutic Potential and Future Directions

Streptococcus pyogenes Infections

S. pyogenes, a major human pathogen, secretes a DNase that helps it evade the host's immune response, specifically by degrading the DNA nets of neutrophil extracellular traps (NETs).[1] By inhibiting this DNase, Mn007 has been shown to suppress the growth of S. pyogenes in human whole blood, highlighting its potential as a novel anti-infective agent.[5]

Fukuyama-type Congenital Muscular Dystrophy (FCMD)

FCMD is a severe genetic disorder caused by mutations in the FKTN gene, leading to abnormal glycosylation of α-dystroglycan (αDG).[1] While the DNase inhibitory activity of Mn007 was an unexpected finding, the compound was initially developed as a potential therapeutic for FCMD.[2] Studies have shown that Mn007 can restore the levels of functional αDG in FCMD model systems, suggesting a potential therapeutic benefit for this devastating disease.[1]

Conclusion

The discovery of Mn007 and its unique mechanism of enzyme inhibition through molecular aggregation represents a significant advancement in the field of drug discovery. This novel approach provides a new strategy for targeting enzymes that have been historically difficult to inhibit. The specificity of Mn007 for DNases, coupled with its efficacy against pathogenic bacteria and its potential in genetic disorders, underscores the importance of further research into this new class of inhibitors. The detailed understanding of its mechanism and the robust experimental protocols outlined in this guide will be instrumental for scientists and researchers aiming to explore and expand upon this exciting new frontier.

References

- 1. New hope for the treatment of Fukuyama congenital muscular dystrophy | EurekAlert! [eurekalert.org]

- 2. Molecular Aggregation Strategy for Inhibiting DNases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. Mechanism for inhibition of deoxyribonuclease activity by antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical and Morphological Characterization

An in-depth analysis of the initial characterization of a novel molecular entity, designated Mn007, reveals a propensity for aggregation under specific biophysical conditions. This technical guide provides a comprehensive overview of the core findings related to the formation and properties of Mn007 aggregates, intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections detail the experimental methodologies, quantitative data, and implicated molecular pathways.

The initial characterization of Mn007 aggregates was conducted using a suite of biophysical techniques to determine their size, charge, and structure. Dynamic Light Scattering (DLS) was employed to measure the hydrodynamic radius and polydispersity, while Zeta Potential analysis provided insights into surface charge and colloidal stability. Transmission Electron Microscopy (TEM) offered direct visualization of the aggregate morphology.

Quantitative Data Summary

The quantitative data from these analyses are summarized below, comparing the monomeric form of Mn007 with its aggregated state under induced conditions (pH 5.5, 37°C, 72h with agitation).

| Parameter | Mn007 Monomer | Mn007 Aggregates | Method |

| Hydrodynamic Radius (nm) | 5 ± 1.2 | 250 ± 45.8 | DLS |

| Polydispersity Index (PDI) | 0.15 | 0.48 | DLS |

| Zeta Potential (mV) | -5.2 ± 0.8 | -28.5 ± 3.1 | DLS |

| Morphology | Globular | Fibrillar | TEM |

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy was utilized to assess changes in the secondary structure of Mn007 upon aggregation. The results indicate a significant conformational change, characterized by a decrease in α-helical content and a substantial increase in β-sheet structures, a hallmark of amyloidogenic aggregation.

| Secondary Structure | Monomer (%) | Aggregates (%) |

| α-Helix | 45 | 15 |

| β-Sheet | 18 | 65 |

| Random Coil | 37 | 20 |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and further investigation.

Mn007 Aggregation Induction

-

Preparation: A stock solution of monomeric Mn007 was prepared in a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 1 mg/mL.

-

Induction: Aggregation was induced by adjusting the buffer to pH 5.5 using 0.1 M HCl and incubating the solution at 37°C for 72 hours with continuous gentle agitation (150 rpm) in a temperature-controlled shaker.

-

Sampling: Aliquots were taken at various time points (0, 24, 48, 72 hours) for analysis.

Dynamic Light Scattering (DLS) and Zeta Potential

-

Instrumentation: Measurements were performed on a Malvern Zetasizer Nano ZS instrument.

-

Sample Preparation: Samples from the aggregation assay were diluted 1:10 in their respective buffers (pH 7.4 for monomer, pH 5.5 for aggregates) to an appropriate concentration for analysis.

-

Measurement: For size measurement, samples were analyzed in a disposable cuvette. For Zeta potential, samples were injected into a folded capillary cell. Each measurement was performed in triplicate at 25°C.

Transmission Electron Microscopy (TEM)

-

Grid Preparation: A 10 µL aliquot of the 72-hour aggregated sample was applied to a 400-mesh carbon-coated copper grid and allowed to adsorb for 2 minutes.

-

Staining: Excess sample was wicked away, and the grid was washed with deionized water. The grid was then negatively stained with 2% (w/v) uranyl acetate for 1 minute.

-

Imaging: The grid was air-dried completely before being imaged using a transmission electron microscope operating at an accelerating voltage of 120 kV.

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Monomer and 72-hour aggregate samples were diluted to a final concentration of 0.1 mg/mL in their respective buffers.

-

Measurement: CD spectra were recorded from 190 to 260 nm using a Jasco J-815 spectropolarimeter in a 1 mm path length quartz cuvette.

-

Data Analysis: The resulting spectra were background-corrected, and the secondary structure content was estimated using the BeStSel analysis server.

Visualized Workflows and Pathways

To clearly illustrate the processes and potential interactions of Mn007 aggregates, the following diagrams have been generated.

Befetupitant (MN-007): A Technical Overview of Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befetupitant, also known by its developmental code Ro67-5930, is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1] This document provides a comprehensive technical overview of the therapeutic applications of befetupitant, detailing its mechanism of action, summarizing key experimental data, and outlining relevant experimental protocols. The primary therapeutic focus of befetupitant has been as a potential antiemetic, particularly for chemotherapy-induced nausea and vomiting, with further research into its utility in treating corneal neovascularization.[1]

Core Mechanism of Action: NK1 Receptor Antagonism

Befetupitant functions as a competitive antagonist of the neurokinin-1 (NK1) receptor.[2] The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of pain, inflammation, and affective disorders.[2] By binding to the NK1 receptor, befetupitant effectively blocks the binding of Substance P, thereby inhibiting its downstream signaling pathways.[2] This antagonism is central to its therapeutic effects.

The mechanism can be dissected into the following key interactions:

-

Inhibition of Substance P: Befetupitant's primary action is to prevent Substance P from activating the NK1 receptor, which is crucial in mediating pain and inflammatory responses.[2]

-

Reduction of Nausea and Vomiting: The inhibition of NK1 receptor signaling pathways is directly linked to a decrease in the signaling cascades that lead to nausea and vomiting.[2]

-

Metabolic Pathways: In a living organism, befetupitant undergoes metabolic transformation, primarily in the liver. These transformations may involve Phase I oxidation reactions, leading to various metabolites with potentially different pharmacological profiles.[2]

Figure 1: Befetupitant's antagonistic action on the NK1 receptor.

Therapeutic Applications and Preclinical Data

Antiemetic Properties

Befetupitant was initially developed as a potential antiemetic agent.[1] Although the development for this indication was discontinued in favor of a related compound, netupitant, the foundational mechanism remains relevant.[1] The antiemetic effect is derived from blocking Substance P signaling in the brain regions responsible for the emetic reflex.

Corneal Neovascularization

Research has explored the use of befetupitant in treating corneal neovascularization, the abnormal growth of new blood vessels into the cornea.[1] In a preclinical study, topical application of befetupitant was shown to reduce corneal neovascularization in an alkali burn model.[3] However, the study noted toxicity associated with the dimethyl sulfoxide (DMSO) vehicle used for delivery.[3]

| Preclinical Study: Corneal Neovascularization | |

| Model | Alkali burn model |

| Intervention | Topical application of Befetupitant |

| Outcome | Reduction in corneal neovascularization |

| Limitation | Vehicle (DMSO) induced toxicity |

Experimental Protocols

General Method for Synthesis of Befetupitant

The synthesis of befetupitant involves a multi-step chemical process, culminating in the formation of the final active compound. The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.[2]

Figure 2: A simplified workflow for the synthesis and characterization of Befetupitant.

Conclusion and Future Directions

Befetupitant is a well-characterized NK1 receptor antagonist with a clear mechanism of action. While its development as an antiemetic was halted, its potential therapeutic applications in other areas, such as corneal neovascularization, warrant further investigation. Future research should focus on optimizing drug delivery to minimize vehicle-related toxicity and exploring other Substance P-mediated conditions where NK1 receptor antagonism could be beneficial. The detailed understanding of its chemical properties and biological activity provides a solid foundation for continued drug development efforts.

References

An In-depth Technical Guide on the Core Principles of Mn007 Molecular Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic principles governing the molecular aggregation of the small molecule Mn007 and its novel application as a specific enzyme inhibitor. The information is based on recent findings that highlight a new paradigm in drug development, where the aggregated form of a compound, rather than its monomeric state, provides the therapeutic effect.

Executive Summary

Mn007, also known as Mannan 007, is a small molecule that has been identified to exhibit a unique mechanism of action through self-aggregation.[1][2] Initially investigated as a potential treatment for Fukuyama-type congenital muscular dystrophy (FCMD), it was discovered that aggregates of Mn007 specifically inhibit certain deoxyribonuclease (DNase) enzymes.[1][2] This inhibition is not observed with individual Mn007 molecules, presenting a novel strategy in enzyme inhibition and drug discovery.[3] The primary therapeutic potential currently being explored is for the treatment of severe infectious diseases such as Streptococcal Toxic Shock Syndrome (STSS), caused by Streptococcus pyogenes.[1][2][3]

The core principle of Mn007's activity lies in its ability to form aggregates above a specific concentration, which then interact with and inhibit DNases that are dependent on divalent metal ions.[2][3] This aggregation-dependent inhibition offers a new avenue for developing highly specific therapeutic agents.

Core Principles of Mn007 Aggregation and Inhibition

The inhibitory action of Mn007 is intrinsically linked to its physical state. Below a certain concentration, Mn007 exists as monomers in solution and shows no inhibitory activity. However, once the concentration exceeds the Critical Aggregation Concentration (CAC), Mn007 molecules self-assemble into aggregates. These aggregates are responsible for the observed enzyme inhibition.[2][4]

Key Principles:

-

Aggregation-Dependent Activity: Only the aggregated form of Mn007 can inhibit target enzymes.

-

Target Specificity: The aggregates specifically inhibit DNases that require divalent metal ions, such as Mg²⁺ and Ca²⁺, for their activity.[2][3] Enzymes like DNase II and RNase A, which do not depend on these ions, are not inhibited by Mn007 aggregates.[2][4]

-

Novel Mechanism: This represents a new mechanism for enzyme inhibition, moving beyond the traditional one-to-one, molecule-to-enzyme interaction model.[3] The current hypothesis is that the aggregates directly bind to the DNase molecule, leading to inhibition.[2]

The following diagram illustrates the fundamental principle that aggregation is a prerequisite for the therapeutic action of Mn007.

Quantitative Data Summary

The aggregation properties of Mn007 and its derivatives have been characterized, providing key quantitative metrics for researchers.

| Parameter | Value (µM) | Description | Source |

| Inhibition Start Concentration | > 23 | The concentration at which Mn007 begins to inhibit DNase I activity. | [2][4] |

| Critical Aggregation Conc. (CAC) | 42.5 | The concentration at which Mn007 self-assembles into aggregates. | [2][4] |

| Complete Inhibition Concentration | 90 | The concentration at which Mn007 completely inhibits DNase I (at 0.1 µg/mL). | [4] |

Modifications to the Mn007 molecular structure alter its aggregation properties, demonstrating a structure-activity relationship.[1]

| Compound | CAC (µM) | Source |

| Derivative 1 | 16.8 | [1][5] |

| Derivative 5 | 19.6 | [1][5] |

| Mn007 | 42.5 | [1][5] |

| Derivative 3 | 46.6 | [1][5] |

| Derivative 2 | 90.7 | [1][5] |

| Derivative 4 | 177 | [1][5] |

Proposed Mechanism of Action in a Biological Context

In the context of a bacterial infection, such as by S. pyogenes, the human immune system's neutrophils can release their DNA to form Neutrophil Extracellular Traps (NETs) that capture bacteria. S. pyogenes secretes a DNase enzyme to cleave these DNA nets and escape. Mn007 aggregates inhibit this bacterial DNase, protecting the NETs and allowing the immune system to control the bacteria.[2]

References

Methodological & Application

Application Notes: Mn007 as a Potent DNase I Inhibitor

Introduction

Deoxyribonuclease I (DNase I) is an endonuclease that non-specifically cleaves DNA and plays a crucial role in various biological processes, including the clearance of DNA from apoptotic and necrotic cells.[1] Dysregulation of DNase I activity is associated with several diseases, making it a target for therapeutic intervention. Mn007 has been identified as a potent inhibitor of bovine pancreatic DNase I, operating through a novel mechanism of molecular aggregation.[2][3][4] At concentrations above its critical aggregation concentration (CAC), Mn007 forms aggregates that specifically bind to and inhibit DNase I.[3][4] This inhibitory action is specific to DNases that are dependent on divalent cations like Mg²⁺ and Ca²⁺.[3][4] Notably, Mn007 has also been shown to inhibit DNase secreted by Streptococcus pyogenes, leading to the suppression of the bacteria's growth in human whole blood, highlighting its potential therapeutic applications.[2][3][4][5][6]

These application notes provide detailed protocols for assessing the inhibitory activity of Mn007 against DNase I using both fluorometric and agarose gel-based assays.

Mechanism of Action: Inhibition by Aggregation

The inhibitory mechanism of Mn007 is distinct from traditional enzyme inhibitors. It relies on the formation of molecular aggregates to achieve its inhibitory effect on DNase I.

Caption: Mn007 monomers form aggregates that inhibit DNase I activity.

Quantitative Data: Inhibitory Activity of Mn007 and Derivatives

The inhibitory potency of Mn007 and several of its derivatives against bovine pancreatic DNase I has been quantified. The 50% inhibitory concentration (IC₅₀) and the critical aggregation concentration (CAC) are summarized below.

| Compound | IC₅₀ (μM) | Critical Aggregation Concentration (CAC) (μM) |

| Mn007 | 45[2][3][4] | 42.5[7] |

| Compound 1 | 32[7] | 16.8[7] |

| Compound 2 | 136[7] | 90.7[7] |

| Compound 3 | 77[7] | 46.6[7] |

| Compound 4 | > 90 | 177[7] |

| Compound 5 | 32[7] | 19.6[7] |

Experimental Protocols

Protocol 1: Fluorometric DNase I Inhibition Assay

This protocol provides a quantitative method to determine the inhibitory activity of Mn007 by measuring the fluorescence generated from the cleavage of a DNA probe.

Principle

This assay utilizes a DNA probe labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence signal via Fluorescence Resonance Energy Transfer (FRET).[8][9] When DNase I cleaves the probe, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is proportional to DNase I activity.[10][11] The reduction in fluorescence signal in the presence of an inhibitor corresponds to its inhibitory activity.

Materials

-

Bovine Pancreatic DNase I

-

Mn007 inhibitor

-

Fluorescently-quenched DNA oligonucleotide probe (e.g., FITC-labeled)[3][4]

-

10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂)[12]

-

Molecular biology grade water[1]

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with kinetic measurement capabilities

Procedure

-

Reagent Preparation:

-

Prepare a 1X DNase I Reaction Buffer by diluting the 10X stock with molecular biology grade water. Keep on ice.

-

Prepare a stock solution of Mn007 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of Mn007 in 1X Reaction Buffer to achieve final concentrations ranging from approximately 10 µM to 150 µM in the assay.

-

Dilute DNase I to the desired working concentration (e.g., 0.1 µg/mL) in cold 1X Reaction Buffer.[3] The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.

-

Dilute the fluorescent DNA probe to its working concentration in 1X Reaction Buffer.

-

-

Assay Setup:

-

Design the plate layout, including wells for:

-

Negative Control (No Enzyme): 1X Reaction Buffer, DNA probe.

-

Positive Control (100% Activity): 1X Reaction Buffer, DNase I, DNA probe.

-

Inhibitor Wells: 1X Reaction Buffer, DNase I, DNA probe, and varying concentrations of Mn007.

-

-

Add 50 µL of the appropriate Mn007 dilution or 1X Reaction Buffer (for controls) to the designated wells.

-

Add 25 µL of the diluted DNase I solution to all wells except the Negative Control. Add 25 µL of 1X Reaction Buffer to the Negative Control wells.

-

Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]

-

-

Reaction Initiation and Measurement:

-